
N-(1-(3-(4-Bromo-phenyl)-thioureido)-2,2,2-trichloro-ethyl)-3-methyl-butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(3-(4-Bromo-phenyl)-thioureido)-2,2,2-trichloro-ethyl)-3-methyl-butyramide is a complex organic compound that features a bromophenyl group, a thioureido linkage, and a trichloroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-(4-Bromo-phenyl)-thioureido)-2,2,2-trichloro-ethyl)-3-methyl-butyramide typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to form a bromophenyl compound.
Thioureido Linkage Formation: The bromophenyl compound is then reacted with thiourea to form the thioureido linkage.
Trichloroethyl Group Addition: The thioureido intermediate is further reacted with a trichloroethyl compound under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise temperature control, use of catalysts, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-(4-Bromo-phenyl)-thioureido)-2,2,2-trichloro-ethyl)-3-methyl-butyramide undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thioureido linkage can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenyl derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
N-(1-(3-(4-Bromo-phenyl)-thioureido)-2,2,2-trichloro-ethyl)-3-methyl-butyramide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-(3-(4-Bromo-phenyl)-thioureido)-2,2,2-trichloro-ethyl)-3-methyl-butyramide involves its interaction with specific molecular targets. The bromophenyl group can interact with biological receptors, while the thioureido linkage may participate in hydrogen bonding and other interactions. The trichloroethyl group can enhance the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)-thiourea: Similar thioureido linkage but lacks the trichloroethyl group.
4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide: Contains a bromophenyl group and thiophene ring.
N-(4-Bromophenyl)-1-(3-bromothiophen-2-yl)methanimine: Features a bromophenyl group and thiophene ring.
Uniqueness
N-(1-(3-(4-Bromo-phenyl)-thioureido)-2,2,2-trichloro-ethyl)-3-methyl-butyramide is unique due to its combination of a bromophenyl group, thioureido linkage, and trichloroethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H17BrCl3N3OS |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
N-[1-[(4-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-3-methylbutanamide |
InChI |
InChI=1S/C14H17BrCl3N3OS/c1-8(2)7-11(22)20-12(14(16,17)18)21-13(23)19-10-5-3-9(15)4-6-10/h3-6,8,12H,7H2,1-2H3,(H,20,22)(H2,19,21,23) |
InChI Key |
MOKLBCKAYOEIJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[({2,2,2-trichloro-1-[(2-methoxyphenyl)formamido]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11710690.png)
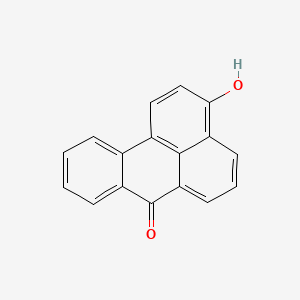
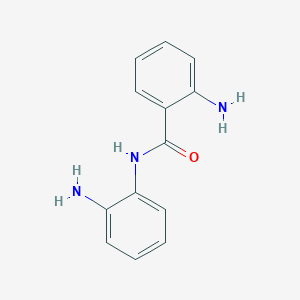
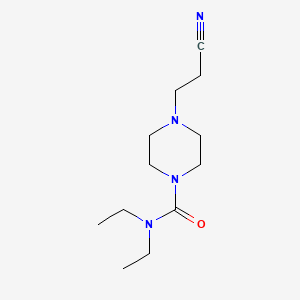
![(2E)-2-[1-(4-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B11710707.png)
![N'~1~,N'~9~-bis[(E)-(2-nitrophenyl)methylidene]nonanedihydrazide](/img/structure/B11710710.png)

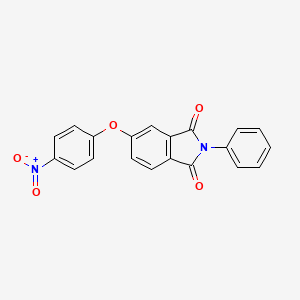
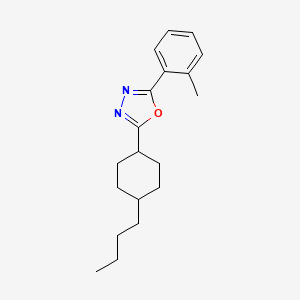
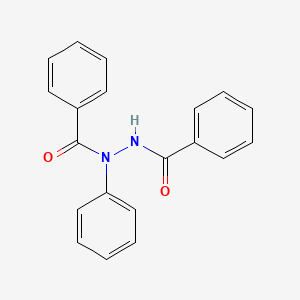
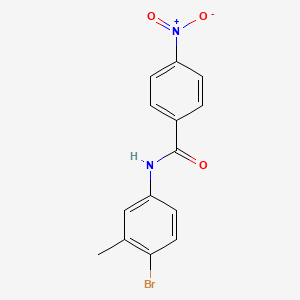
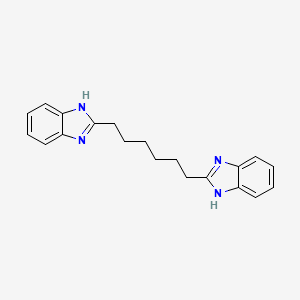
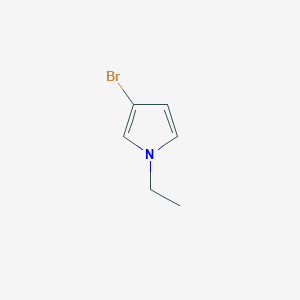
![benzyl (1S,3S,4R)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B11710753.png)
